molecular formula C20H27N3O4 B6559481 8-(2,2-dimethylpropanoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021211-84-6

8-(2,2-dimethylpropanoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B6559481
CAS No.: 1021211-84-6
M. Wt: 373.4 g/mol
InChI Key: NRAZXBVQSXUBDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 8-(2,2-dimethylpropanoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a derivative of the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold, a structural class widely explored for its inhibition of hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs) . This scaffold is notable for its spirocyclic hydantoin core, which chelates Fe(II) in the PHD active site, mimicking the natural substrate α-ketoglutarate. Modifications at positions 3 and 8 of the spirohydantoin core are critical for enhancing potency, selectivity, and pharmacokinetic (PK) properties.

The target compound features:

  • 8-position substitution: A 2,2-dimethylpropanoyl (pivaloyl) group, which introduces steric bulk to improve metabolic stability and reduce off-target interactions (e.g., hERG potassium channel inhibition) .
  • 3-position substitution: A 2-phenoxyethyl chain, which may enhance solubility and optimize interactions with hydrophobic pockets in the PHD2/3 catalytic domains .

This compound is designed to act as a pan-PHD inhibitor, upregulating erythropoietin (EPO) for anemia treatment. Its structural features align with optimization strategies for short-acting PHD inhibitors, balancing potency with a favorable safety profile .

Properties

IUPAC Name

8-(2,2-dimethylpropanoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O4/c1-19(2,3)16(24)22-11-9-20(10-12-22)17(25)23(18(26)21-20)13-14-27-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRAZXBVQSXUBDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(2,2-dimethylpropanoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione belongs to a class of compounds known for their diverse biological activities. This article explores its biological activity, particularly focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a unique spirocyclic structure that contributes to its biological properties. The triazaspiro framework is integral to its interaction with biological targets.

Research indicates that derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione exhibit inhibitory effects on prolyl hydroxylase (PHD) enzymes. These enzymes play a critical role in the regulation of erythropoietin (EPO) production, which is vital for erythropoiesis (red blood cell formation). Inhibition of PHDs can lead to increased EPO levels and has therapeutic implications for anemia treatment .

Key Findings

  • Erythropoietin Regulation : The compound has been shown to robustly upregulate EPO in preclinical models by inhibiting PHD1-3 enzymes .
  • Cardioprotective Effects : Recent studies suggest that derivatives may protect against mitochondrial dysfunction without the toxic side effects associated with traditional inhibitors like Oligomycin A .

Biological Activity Data

The following table summarizes key biological activities and findings related to the compound:

Activity Effect Reference
PHD InhibitionIncreases EPO levels
CardioprotectionPrevents mitochondrial toxicity
CytotoxicityLow toxicity in cell viability assays
Anti-inflammatory potentialModulates inflammatory pathways

Case Studies

  • EPO Upregulation Study : A study demonstrated that treatment with this compound led to significant increases in serum EPO levels in animal models. This suggests potential applications in treating anemia due to chronic kidney disease .
  • Mitochondrial Protection : Another investigation focused on the cardioprotective properties of the compound. It was found that the compound could inhibit permeability transition pores in mitochondria without affecting ATP synthesis negatively, indicating a safer profile compared to existing drugs .

Comparison with Similar Compounds

Comparison with Similar Compounds

The 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives exhibit diverse biological activities depending on substitutions at positions 3 and 6. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison of Selected 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives

Compound Name / ID 8-Substituent 3-Substituent Key Findings Reference
Target Compound 2,2-Dimethylpropanoyl 2-Phenoxyethyl High metabolic stability due to bulky pivaloyl group; optimized PK/PD profile for anemia therapy.
Compound 11 3-Methylpyridine None Parent compound with moderate PHD2 inhibition (IC50 ~100 nM); requires chelating groups.
Compound 12 Thiophene None Inactive, highlighting necessity of chelating moieties (e.g., pyridine) for Fe(II) binding.
Compound 14 N-Methylimidazole None Potent PHD inhibition (IC50 <50 nM); imidazole enhances Fe(II) chelation vs. pyridine.
8-Acetyl Derivative Acetyl Varies Shorter half-life than pivaloyl derivatives; higher clearance due to smaller acyl group.
8-Benzyl Derivative Benzyl Varies Increased lipophilicity improves membrane permeability but risks hERG inhibition.
8-[3-Chloro-5-(trifluoromethyl)pyridinyl] Derivative 3-Chloro-5-(trifluoromethyl)pyridinyl None Enhanced potency via halogen bonding; potential for CNS penetration.
8-(5-Chloro-2,4-dimethoxyphenylpentyl) Derivative 5-Chloro-2,4-dimethoxyphenylpentyl None Extended alkyl chain improves solubility but reduces oral bioavailability.

Key Insights from Comparisons

Chelating Groups: Pyridine (Compound 11) and imidazole (Compound 14) substituents at the 8-position are critical for Fe(II) chelation and PHD inhibition . Non-chelating groups (e.g., thiophene in Compound 12) render compounds inactive.

Metabolic Stability :

  • Bulky substituents like pivaloyl (target compound) reduce oxidative metabolism, extending half-life compared to acetyl or benzyl derivatives .

Selectivity and Safety :

  • Acidic groups (e.g., carboxylic acids) in some derivatives mitigate hERG inhibition . The target compound’s pivaloyl group avoids this liability through steric hindrance rather than acidity.
  • Halogenated derivatives (e.g., ) show enhanced potency but may introduce off-target CNS effects .

Solubility and Bioavailability: Polar groups like 2-phenoxyethyl (target compound) balance lipophilicity, improving solubility over purely hydrophobic chains (e.g., benzyl) .

Research Findings and Implications

  • Structural Optimization: The target compound’s design reflects iterative improvements over earlier spirohydantoins, addressing metabolic instability (via pivaloyl) and solubility (via phenoxyethyl) while maintaining pan-PHD inhibition .
  • Clinical Potential: Short-acting PHD inhibitors like this compound may reduce risks of uncontrolled EPO upregulation, offering a safer profile for chronic anemia management compared to long-acting inhibitors .
  • Unresolved Challenges : While the pivaloyl group improves PK, its steric bulk may limit blood-brain barrier penetration, making the compound unsuitable for CNS-linked anemia indications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.